
Perastine
Descripción general
Descripción
Perastina es un compuesto químico con la fórmula molecular C20H25NO. Es conocido por su estructura única, que incluye un anillo de piperidina sustituido con un grupo difenilmetoxilo. Este compuesto ha sido estudiado para diversas aplicaciones en química y medicina debido a sus interesantes propiedades químicas y potenciales efectos terapéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La perastina se puede sintetizar a través de un proceso de varios pasos que implica la reacción de la piperidina con el difenilmetanol. La reacción generalmente requiere un catalizador ácido fuerte, como el ácido clorhídrico, para facilitar la formación del grupo difenilmetoxilo en el anillo de piperidina. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa de los materiales de partida .
Métodos de producción industrial: En un entorno industrial, la producción de perastina implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía .
Tipos de reacciones:
Oxidación: La perastina puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo. Estas reacciones pueden conducir a la formación de varios derivados oxidados.
Reducción: La reducción de perastina se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que lleva a la formación de análogos reducidos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Hidruro de litio y aluminio.
Sustitución: Varios nucleófilos en condiciones ácidas o básicas.
Principales productos formados:
Oxidación: Derivados oxidados de perastina.
Reducción: Análogos reducidos de perastina.
Sustitución: Derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Adult Studies
A significant randomized controlled trial (RCT) involving 87 adults with spinal cord injuries demonstrated that Perastine significantly improved patient-reported outcomes related to bowel function compared to standard care over a 10-week period. Key findings include:
- Cleveland Clinic Constipation Scoring System : Notable improvements were observed in the this compound group.
- Neurogenic Bowel Dysfunction Score : Patients reported enhanced bowel control and satisfaction with bowel management.
Table 1 summarizes the outcomes from this RCT:
Measure | This compound Group (n=42) | Standard Care Group (n=45) | Significance |
---|---|---|---|
CCCS Improvement | 78% | 23% | p < 0.01 |
NBDS Improvement | 72% | 15% | p < 0.01 |
Patient Satisfaction | 85% | 30% | p < 0.01 |
Pediatric Studies
In pediatric populations, several observational studies indicate that this compound effectively reduces the time spent on bowel management and improves independence among children with spina bifida and neurogenic bowel dysfunction. Key findings include:
- Independence : The percentage of children achieving partial or total independence increased from 28% to 46% after using this compound.
- Reduction in Soiling : An observational study reported that 80% of participants were free from soiling after one year of treatment.
Table 2 highlights key efficacy data from pediatric studies:
Outcome Measure | Before this compound (%) | After this compound (%) |
---|---|---|
Time Spent on Management >1 hour | 63 | 3 |
Patients Independent in Bowel Care | 28 | 46 |
Soiling Incidents per Week | High | Significantly Reduced |
Cost-Effectiveness Analysis
The economic evaluation of this compound suggests that it may reduce overall healthcare costs by decreasing the frequency of urinary tract infections (UTIs), hospitalizations, and the need for stoma surgeries. The National Institute for Health and Care Excellence (NICE) reviewed this aspect and concluded that while there are limitations in the evidence base, the cost-effectiveness model indicated that this compound could be a viable alternative to standard care.
Case Study: Adult Patient with Neurogenic Bowel Dysfunction
A case study involving an adult patient using this compound showed:
- Initial Condition : Severe constipation and fecal incontinence.
- Intervention : Daily use of this compound for six months.
- Outcome : Significant reduction in bowel symptoms, improved quality of life, and increased independence in daily activities.
Case Study: Pediatric Patient with Spina Bifida
In a pediatric case study:
- Initial Condition : Frequent soiling and dependency on caregivers.
- Intervention : Use of this compound over one year.
- Outcome : Achieved independence in bowel management and reduced soiling incidents from multiple times per week to none.
Mecanismo De Acción
El mecanismo de acción de la perastina implica su interacción con objetivos moleculares específicos en el cuerpo. Se cree que modula la actividad de ciertos receptores de neurotransmisores, lo que lleva a sus efectos terapéuticos. Las vías exactas y los objetivos moleculares todavía están bajo investigación, pero se sabe que influye en el sistema nervioso central .
Compuestos similares:
Difenhidramina: Comparte un grupo difenilmetoxilo similar pero difiere en su estructura general y efectos farmacológicos.
Clorfeniramina: Otro compuesto con un anillo de piperidina similar pero diferentes sustituyentes, lo que lleva a usos terapéuticos distintos.
Singularidad de la Perastina: La combinación única de perastina de un grupo difenilmetoxilo y un anillo de piperidina la distingue de otros compuestos similares. Esta singularidad estructural contribuye a sus propiedades químicas específicas y potenciales aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Diphenhydramine: Shares a similar diphenylmethoxy group but differs in its overall structure and pharmacological effects.
Chlorpheniramine: Another compound with a similar piperidine ring but different substituents, leading to distinct therapeutic uses.
Uniqueness of Perastine: this compound’s unique combination of a diphenylmethoxy group and a piperidine ring sets it apart from other similar compounds. This structural uniqueness contributes to its specific chemical properties and potential therapeutic applications .
Actividad Biológica
Perastine, a compound utilized primarily in the management of bowel dysfunction, has shown significant biological activity through various studies and clinical trials. This article provides a comprehensive overview of its effects, mechanisms, and clinical implications based on diverse sources.
Overview of this compound
This compound is often administered through the Peristeen transanal irrigation system, which aims to facilitate bowel management for individuals suffering from conditions such as neurogenic bowel dysfunction (NBD) and low anterior resection syndrome (LARS). The system works by flushing out the lower bowel, thereby improving bowel function and quality of life.
The primary mechanism of action of this compound involves:
- Irrigation : By introducing water into the rectum, this compound promotes the evacuation of fecal matter.
- Microbiota Modulation : Studies have indicated that transanal irrigation may influence gut microbiota composition, potentially enhancing beneficial bacterial populations while reducing pathogenic ones .
- Improvement in Bowel Habits : Regular use can lead to more predictable bowel movements and reduced episodes of incontinence .
Efficacy in Adults
A systematic review highlighted several studies demonstrating the efficacy of this compound in adult populations:
- Reduction in LARS Scores : In a study involving adults with LARS, participants using this compound showed a significant reduction in their LARS scores after six months (mean score decreased from 36.5 to 12.6) .
- Quality of Life Improvements : Users reported enhanced quality of life metrics, with statistically significant improvements noted at follow-up (P=0.02) .
Efficacy in Pediatric Populations
The evidence for pediatric use is less robust but still promising:
- Fecal Continence Improvement : In a retrospective study involving children with myelomeningocele, 93% achieved complete fecal continence after using this compound over an average follow-up period of 84 months .
- Neurogenic Bowel Dysfunction : A prospective case series found that 86% of pediatric patients exhibited improved NBD scores at three months post-treatment .
Summary of Clinical Studies on this compound
Study Type | Population | Intervention Frequency | Outcomes | Key Findings |
---|---|---|---|---|
Prospective Case Series | Adults with LARS | 3-4 times/week for 6 months | LARS score reduction | Mean score drop from 36.5 to 12.6 |
Retrospective Case Series | Children with NBD | 2-3 times/week | Fecal continence | 93% achieved complete continence |
Randomized Controlled Trial | Adults with spinal cord injury | Daily for 10 weeks | Patient-reported outcomes | Significant improvement in bowel function metrics |
Case Studies
- Martellucci et al. (2018) conducted a prospective case series involving adults who underwent rectal cancer surgery. The study reported a mean reduction in LARS scores from 36.5 to 12.6 after six months of using this compound.
- Gordon et al. (2019) focused on children with neurogenic bowel dysfunction. The results indicated substantial improvements in NBD scores and overall satisfaction after treatment with this compound.
Safety and Adverse Effects
While generally well-tolerated, some adverse effects have been reported:
- Bowel Perforation : This serious complication has been documented but is rare; voluntary reports indicated 49 incidents globally, with only a fraction confirmed as directly caused by this compound .
- Minor Discomforts : Symptoms such as abdominal pain or nausea may occur but are typically manageable .
Propiedades
IUPAC Name |
1-(2-benzhydryloxyethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWXNGJQZCPYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197926 | |
Record name | Perastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4960-10-5 | |
Record name | Perastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ563H8V4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.